1-(1-Chloroethyl)-2,3-dimethylbenzene
Overview
Description
1-(1-Chloroethyl)-2,3-dimethylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where the benzene ring is substituted with a 1-chloroethyl group and two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Chloroethyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2,3-dimethylbenzene with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the chlorination of 2,3-dimethylbenzene followed by the introduction of the ethyl group through Friedel-Crafts alkylation. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloroethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: 1-(1-Hydroxyethyl)-2,3-dimethylbenzene.
Oxidation: 1-(1-Chloroethyl)-2,3-dimethylbenzoic acid.
Reduction: 1-Ethyl-2,3-dimethylbenzene.
Scientific Research Applications
1-(1-Chloroethyl)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-2,3-dimethylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ethyl and methyl groups can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparison with Similar Compounds
1-(1-Chloroethyl)-2,3-dimethylbenzene can be compared with other similar compounds such as:
1-(1-Chloroethyl)benzene: Lacks the additional methyl groups, resulting in different reactivity and applications.
2,3-Dimethylbenzyl chloride: Similar structure but with a benzyl chloride group instead of a 1-chloroethyl group.
1-(1-Bromoethyl)-2,3-dimethylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(1-chloroethyl)-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFALDMBXRELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598582 | |
Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60907-88-2 | |
Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60907-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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